Cas no 866895-54-7 (3-benzoyl-4-(4-ethylbenzenesulfonyl)-6,7-dimethoxyquinoline)

3-Benzoyl-4-(4-ethylbenzenesulfonyl)-6,7-dimethoxyquinoline is a specialized quinoline derivative featuring a benzoyl group at the 3-position and a 4-ethylbenzenesulfonyl moiety at the 4-position, with additional methoxy substitutions at the 6- and 7-positions. This compound exhibits potential utility in medicinal chemistry and materials science due to its unique structural framework, which combines electron-rich aromatic systems with sulfonyl and carbonyl functionalities. The presence of dimethoxy groups enhances solubility and may influence binding interactions in biological systems. Its well-defined molecular architecture makes it a promising intermediate for the synthesis of complex heterocyclic compounds or as a scaffold for drug discovery targeting specific enzymatic pathways.
3-benzoyl-4-(4-ethylbenzenesulfonyl)-6,7-dimethoxyquinoline structure
866895-54-7 structure
Product Name:3-benzoyl-4-(4-ethylbenzenesulfonyl)-6,7-dimethoxyquinoline
CAS No:866895-54-7
MF:C26H23NO5S
MW:461.529525995255
CID:6223547
PubChem ID:2150593
Update Time:2025-10-29

3-benzoyl-4-(4-ethylbenzenesulfonyl)-6,7-dimethoxyquinoline Chemical and Physical Properties

Names and Identifiers

    • 3-benzoyl-4-(4-ethylbenzenesulfonyl)-6,7-dimethoxyquinoline
    • [4-(4-ethylphenyl)sulfonyl-6,7-dimethoxyquinolin-3-yl]-phenylmethanone
    • 866895-54-7
    • AKOS001860960
    • F1607-0561
    • (4-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-3-yl)(phenyl)methanone
    • Inchi: 1S/C26H23NO5S/c1-4-17-10-12-19(13-11-17)33(29,30)26-20-14-23(31-2)24(32-3)15-22(20)27-16-21(26)25(28)18-8-6-5-7-9-18/h5-16H,4H2,1-3H3
    • InChI Key: BMKUSPBOBHPQIJ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(CC)=CC=1)(C1C(C(C2C=CC=CC=2)=O)=CN=C2C=C(C(=CC=12)OC)OC)(=O)=O

Computed Properties

  • Exact Mass: 461.12969401g/mol
  • Monoisotopic Mass: 461.12969401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 7
  • Complexity: 751
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 90.9Ų

3-benzoyl-4-(4-ethylbenzenesulfonyl)-6,7-dimethoxyquinoline Pricemore >>

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Additional information on 3-benzoyl-4-(4-ethylbenzenesulfonyl)-6,7-dimethoxyquinoline

3-benzoyl-4-(4-ethylbenzenesulfonyl)-6,7-dimethoxyquinoline (CAS No. 866895-54-7): A Comprehensive Overview

3-benzoyl-4-(4-ethylbenzenesulfonyl)-6,7-dimethoxyquinoline (CAS No. 866895-54-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the quinoline class and is characterized by its unique structural features, including a benzoyl group, an ethylbenzenesulfonyl group, and dimethoxy substitutions. These structural elements contribute to its potential biological activities and therapeutic applications.

The quinoline scaffold is well-known for its diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The presence of the benzoyl group and the ethylbenzenesulfonyl group in 3-benzoyl-4-(4-ethylbenzenesulfonyl)-6,7-dimethoxyquinoline further enhances its pharmacological profile by modulating its interactions with biological targets. The dimethoxy substitutions on the quinoline ring also play a crucial role in enhancing the compound's stability and bioavailability.

Recent studies have explored the potential of 3-benzoyl-4-(4-ethylbenzenesulfonyl)-6,7-dimethoxyquinoline in various therapeutic areas. One notable application is in the treatment of cancer. Research has shown that this compound exhibits potent antiproliferative activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in cancer cells.

In addition to its anticancer properties, 3-benzoyl-4-(4-ethylbenzenesulfonyl)-6,7-dimethoxyquinoline has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can effectively reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 3-benzoyl-4-(4-ethylbenzenesulfonyl)-6,7-dimethoxyquinoline have also been studied to evaluate its potential for clinical use. Preclinical data indicate that this compound has favorable oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate. Furthermore, preliminary toxicology studies have shown that it is well-tolerated at therapeutic doses with minimal side effects.

One of the key challenges in the development of new drugs is overcoming resistance mechanisms in target cells. Recent research has focused on understanding how 3-benzoyl-4-(4-ethylbenzenesulfonyl)-6,7-dimethoxyquinoline can circumvent these resistance mechanisms. Studies have shown that this compound can induce apoptosis in drug-resistant cancer cells by targeting multiple signaling pathways simultaneously. This multifaceted approach may provide a more robust therapeutic strategy compared to single-target drugs.

Another area of interest is the potential use of 3-benzoyl-4-(4-ethylbenzenesulfonyl)-6,7-dimethoxyquinoline as a lead compound for drug discovery. Its unique structure and broad-spectrum biological activities make it an attractive starting point for the development of novel therapeutics. Chemists are exploring various structural modifications to optimize its potency and selectivity while minimizing off-target effects.

The future prospects for 3-benzoyl-4-(4-ethylbenzenesulfonyl)-6,7-dimethoxyquinoline are promising. Ongoing clinical trials are evaluating its safety and efficacy in human subjects. If these trials yield positive results, this compound could become a valuable addition to the arsenal of drugs used to treat cancer and inflammatory diseases.

In conclusion, 3-benzoyl-4-(4-ethylbenzenesulfonyl)-6,7-dimethoxyquinoline (CAS No. 866895-54-7) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it a promising candidate for further development and clinical application. Continued research into this compound will undoubtedly contribute to our understanding of its mechanisms of action and potential therapeutic uses.

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